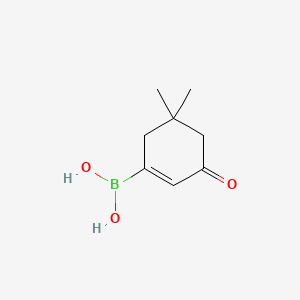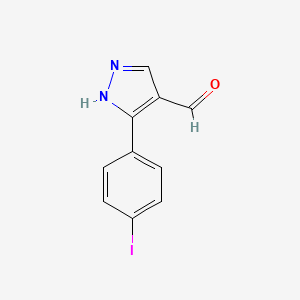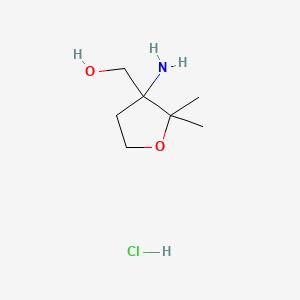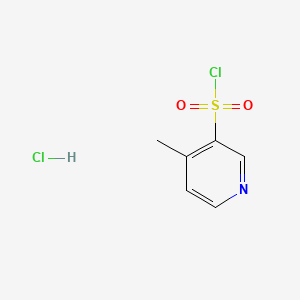
4-Methylpyridine-3-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine-3-sulfonyl chloride hydrochloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfonyl chloride group attached to the third position of the pyridine ring and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-3-sulfonyl chloride hydrochloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups. The process begins with the conversion of substituted nicotinamides to 3-aminopyridines using sodium hypobromite under Hofmann amide degradation conditions. The 3-aminopyridines are then subjected to diazotation, forming intermediate pyridine-3-diazonium chlorides. These intermediates undergo substitution with sulfonyl groups to yield the desired sulfonyl chlorides .
Industrial Production Methods
Industrial production of pyridine-3-sulfonyl chlorides, including this compound, can be achieved through direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis. Alternatively, milder conditions involving diazotation of 3-aminopyridines followed by sulfonyl substitution are also employed .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Catalysts such as palladium and other transition metals may be used in certain reactions to facilitate the process.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Methylpyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylpyridine-3-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the methyl group at the fourth position.
4-Chloro-3-methylpyridine hydrochloride: Contains a chloro group instead of a sulfonyl chloride group.
3-Pyridinesulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness
4-Methylpyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
2764008-39-9 |
|---|---|
Fórmula molecular |
C6H7Cl2NO2S |
Peso molecular |
228.10 g/mol |
Nombre IUPAC |
4-methylpyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-8-4-6(5)11(7,9)10;/h2-4H,1H3;1H |
Clave InChI |
VHFINPJPZVLJNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)S(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
amine dihydrochloride](/img/structure/B13454921.png)
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)

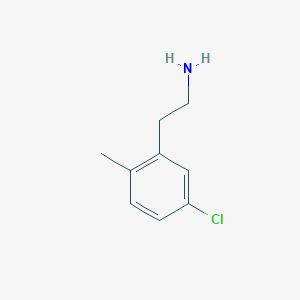
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
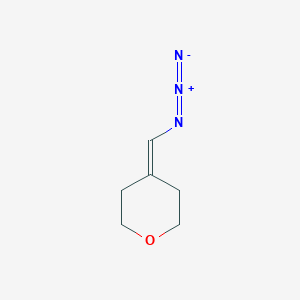
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
